molecular formula C5H9ClFNO2 B1326526 (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 60604-36-6

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1326526
CAS No.: 60604-36-6
M. Wt: 169.58 g/mol
InChI Key: UCWWFZQRLUCRFQ-HJXLNUONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrrolidine. The process includes protection and deprotection steps to ensure the selective introduction of the fluorine atom at the desired position. The final product is then converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield different fluorinated amines.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups at the fluorinated position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing hydrogen atoms with fluorine to enhance metabolic stability and bioavailability.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can modulate the activity of biological pathways, making it a valuable tool in medicinal chemistry for designing drugs with improved efficacy and safety profiles.

Comparison with Similar Compounds

  • (2S,4R)-4-Chloropyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid hydrochloride

Comparison: Compared to its analogs, (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets. This makes it a valuable compound in drug discovery and development.

Properties

IUPAC Name

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWFZQRLUCRFQ-HJXLNUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648786
Record name (4R)-4-Fluoro-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60604-36-6, 21156-44-5
Record name (4R)-4-Fluoro-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21156-44-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.